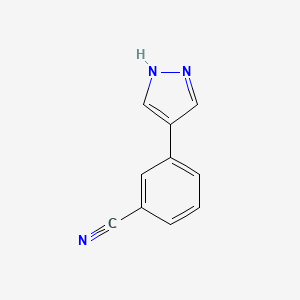

3-(1H-pyrazol-4-yl)benzonitrile

Description

BenchChem offers high-quality 3-(1H-pyrazol-4-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-(1H-pyrazol-4-yl)benzonitrile |

InChI |

InChI=1S/C10H7N3/c11-5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,(H,12,13) |

InChI Key |

YPHWVIBUUFCUSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNN=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Determining the Solubility of 3-(1H-pyrazol-4-yl)benzonitrile in Common Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-(1H-pyrazol-4-yl)benzonitrile in a range of common organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes robust experimental design, methodological rigor, and the principles of data interpretation. The protocols outlined herein are designed to be self-validating and grounded in established analytical chemistry principles.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation development. For a compound like 3-(1H-pyrazol-4-yl)benzonitrile, which incorporates both a polar pyrazole moiety and a more nonpolar benzonitrile group, understanding its solubility profile across various solvents is paramount for its journey from a laboratory curiosity to a potential therapeutic agent. This guide will walk you through a systematic approach to accurately and reliably measure this crucial parameter.

The fundamental principle governing solubility is often summarized by the adage "like dissolves like".[1] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The structure of 3-(1H-pyrazol-4-yl)benzonitrile suggests a degree of polarity, making its interaction with different organic solvents a subject of interest for crystallization, chromatography, and formulation.[1]

Understanding the Physicochemical Properties of 3-(1H-pyrazol-4-yl)benzonitrile

Hypothetical Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H7N3 | Based on chemical structure. |

| Molecular Weight | 169.19 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for small organic molecules of this class. |

| Melting Point | >150 °C (estimated) | Similar heterocyclic compounds often have relatively high melting points. |

| Polarity | Moderately polar | Presence of pyrazole and nitrile groups. |

Experimental Workflow for Solubility Determination

A robust and reliable method for determining the solubility of a compound is the isothermal shake-flask method.[3][4] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Below is a DOT graph illustrating the key stages of this experimental workflow.

Caption: Experimental workflow for determining the solubility of 3-(1H-pyrazol-4-yl)benzonitrile.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol provides a step-by-step guide for determining the solubility of 3-(1H-pyrazol-4-yl)benzonitrile in a selection of common organic solvents.

4.1. Materials and Equipment

-

3-(1H-pyrazol-4-yl)benzonitrile (solid, purity >98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO)) of analytical grade or higher

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for the analysis of small aromatic compounds (e.g., C18)

4.2. Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 3-(1H-pyrazol-4-yl)benzonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 3-(1H-pyrazol-4-yl)benzonitrile to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[4]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[5] Alternatively, filtration can be used, but care must be taken to avoid adsorption of the solute onto the filter material.[5]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC-UV.[5] The UV detector should be set to a wavelength where 3-(1H-pyrazol-4-yl)benzonitrile exhibits maximum absorbance.

-

4.3. Data Analysis and Reporting

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the equation of the line from the calibration curve to determine the concentration of 3-(1H-pyrazol-4-yl)benzonitrile in the diluted supernatant samples.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Presentation of Solubility Data

The obtained solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of 3-(1H-pyrazol-4-yl)benzonitrile in Common Organic Solvents at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 47 | > 100 | > 0.59 |

| Methanol | 33 | ~ 25 | ~ 0.15 |

| Ethanol | 24.5 | ~ 15 | ~ 0.09 |

| Acetone | 21 | ~ 10 | ~ 0.06 |

| Acetonitrile | 37.5 | ~ 8 | ~ 0.05 |

| Dichloromethane | 9.1 | ~ 5 | ~ 0.03 |

| Ethyl Acetate | 6.0 | ~ 2 | ~ 0.01 |

| Hexane | 1.9 | < 0.1 | < 0.0006 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Factors Influencing Solubility

The solubility of 3-(1H-pyrazol-4-yl)benzonitrile will be influenced by several factors related to both the solute and the solvent. The following DOT graph illustrates these relationships.

Sources

A Technical Guide to 3-(1H-pyrazol-4-yl)benzonitrile: From Discovery to a Cornerstone of Modern Medicinal Chemistry

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrazole-based building blocks, 3-(1H-pyrazol-4-yl)benzonitrile has emerged as a particularly crucial synthetic intermediate. Its unique arrangement of a reactive pyrazole ring and a versatile benzonitrile moiety has made it indispensable in the development of targeted therapies, most notably as the cornerstone for the Janus kinase (JAK) inhibitor, Ruxolitinib. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and history of 3-(1H-pyrazol-4-yl)benzonitrile. We will dissect its synthetic methodologies from classical approaches to modern catalytic systems, explain the rationale behind experimental choices, and detail its pivotal role in the synthesis of globally approved pharmaceuticals. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this vital chemical entity.

The Ascendancy of Pyrazoles in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1][2] Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and serve as a rigid scaffold for presenting pharmacophoric elements has cemented its importance.[1][2] The introduction of a benzonitrile group at the 4-position of the pyrazole ring creates the intermediate 3-(1H-pyrazol-4-yl)benzonitrile, a molecule primed for strategic functionalization in the design of highly specific enzyme inhibitors. Benzonitrile itself is a common precursor in the synthesis of various resins and pharmaceuticals.[3][4]

The primary driver for the extensive investigation and process development of 3-(1H-pyrazol-4-yl)benzonitrile has been its central role in the synthesis of inhibitors for the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation, playing a fundamental role in immunity and inflammation.[5][6][7] Dysregulation of this pathway is implicated in numerous autoimmune disorders and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[5][8]

The JAK-STAT Signaling Pathway

The diagram below illustrates the critical role of JAKs in cytokine signaling. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and STAT proteins. These activated STATs dimerize and translocate to the nucleus to regulate gene transcription.[5][6][7] JAK inhibitors function by blocking the ATP-binding site on the JAK enzymes, thereby interrupting this pro-inflammatory cascade.[7][9]

Caption: Simplified workflow of the JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.

The Synthetic Evolution of 3-(1H-pyrazol-4-yl)benzonitrile

The synthesis of 3-(1H-pyrazol-4-yl)benzonitrile has evolved significantly, driven by the need for efficient, scalable, and cost-effective production for pharmaceutical manufacturing.

Classical Synthetic Approaches

Early synthetic strategies for substituted pyrazoles often relied on the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, a method known as the Knorr pyrazole synthesis.[10] Applying this logic, a plausible early route to the target molecule would involve a precursor such as 3-(3-oxopropanoyl)benzonitrile, which could be synthesized from 3-acetylbenzonitrile.

Caption: Conceptual classical pathway for the synthesis of the target intermediate via Knorr-type cyclization.

While effective at the lab scale, these multi-step linear syntheses often suffer from moderate overall yields and can be challenging to scale up.

Modern Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of bi-aryl compounds, including 3-(1H-pyrazol-4-yl)benzonitrile. The Suzuki-Miyaura coupling has become a preferred method, offering high yields, excellent functional group tolerance, and a more convergent synthetic design.

A common strategy involves coupling a pyrazole boronic acid or ester with a halogenated benzonitrile. For instance, 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be coupled with 3-cyanophenylboronic acid. Alternatively, and more commonly documented for related structures, a pyrazole boronic acid derivative is coupled with a bromo- or chlorobenzonitrile.[11]

Experimental Protocol: Suzuki Coupling for a Related Intermediate

The following protocol, adapted from patent literature for the synthesis of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, illustrates the general principles of the Suzuki coupling approach.[11]

-

Reactant Charging: To a suitable reaction vessel, charge 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.0 eq), 4-bromo-2-chlorobenzonitrile (1.0-1.2 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.01-0.05 eq), and a base, typically sodium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a solvent system, often a mixture of an organic solvent like Tetrahydrofuran (THF) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to reflux (typically 70-80 °C) for several hours until reaction completion is confirmed by HPLC.

-

Work-up and Isolation: After cooling, the organic solvent is often distilled off. Water is added to precipitate the product, which is then filtered.

-

Deprotection: The resulting protected pyrazole is treated with an acid (e.g., 10% HCl in ethanol) to remove the tetrahydropyranyl (THP) protecting group, yielding the final pyrazole-benzonitrile product.[11]

Caption: A convergent synthesis of 3-(1H-pyrazol-4-yl)benzonitrile using Suzuki-Miyaura cross-coupling.

This convergent approach is highly efficient as it allows for the late-stage combination of two complex fragments, maximizing overall yield and simplifying purification.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by factors such as scale, cost, purity requirements, and available equipment.

| Parameter | Classical Knorr Synthesis | Suzuki-Miyaura Coupling |

| Strategy | Linear Synthesis | Convergent Synthesis |

| Starting Materials | Simple, commodity chemicals (e.g., substituted acetophenones) | More complex precursors (boronic acids, halogenated heterocycles) |

| Key Reagents | Strong bases, hydrazine | Palladium catalysts, ligands, boronic esters/acids |

| Scalability | Can be challenging due to multiple steps and purifications | Generally more scalable and robust |

| Yield | Often moderate overall yield | High to excellent yields |

| Advantages | Utilizes inexpensive starting materials | High efficiency, modularity, functional group tolerance |

| Disadvantages | Lower overall yield, potential for side products | Cost of palladium catalyst, need to remove metal impurities |

Table 1: Comparison of major synthetic strategies for 3-(1H-pyrazol-4-yl)benzonitrile.

Application in the Synthesis of Ruxolitinib

The most significant application of 3-(1H-pyrazol-4-yl)benzonitrile is as the key starting material for Ruxolitinib. Ruxolitinib (trade names Jakafi and Jakavi) was the first JAK1/JAK2 inhibitor to be approved by the FDA in 2011 for the treatment of myelofibrosis.[12]

In the synthesis of Ruxolitinib, the pyrazole nitrogen of the intermediate is alkylated with a chiral cyclopentyl-containing side chain. This step is crucial for establishing the final molecule's stereochemistry and biological activity.

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The general synthetic workflow leveraging 3-(1H-pyrazol-4-yl)benzonitrile to produce Ruxolitinib is outlined below.

Caption: High-level overview of the synthetic path from the pyrazole-benzonitrile core to the final Ruxolitinib API.

The synthesis of the chiral side-chain, (S)-3-cyclopentyl-3-hydroxypropanenitrile, often employs advanced techniques like enzymatic asymmetric reduction of the corresponding ketone to achieve high enantiomeric purity, which is critical for the drug's efficacy and safety profile.[13][14] The subsequent coupling of this side chain to the pyrazole intermediate, often via a Mitsunobu reaction, forms the carbon-nitrogen bond that connects the two key fragments.[14] The final steps involve coupling this advanced intermediate with the pyrrolo[2,3-d]pyrimidine core of the final drug.

Conclusion and Future Outlook

The journey of 3-(1H-pyrazol-4-yl)benzonitrile from a chemical curiosity to a cornerstone of pharmaceutical manufacturing exemplifies the synergy between synthetic organic chemistry and drug discovery. Its history is a testament to the continuous innovation in synthetic methodologies, from classical cyclizations to powerful palladium-catalyzed cross-couplings. The development of robust, scalable routes to this intermediate was a critical enabling step in the clinical and commercial success of Ruxolitinib, a life-changing medication for patients with myeloproliferative disorders.

As the quest for new kinase inhibitors and other targeted therapies continues, the demand for versatile and strategically functionalized building blocks like 3-(1H-pyrazol-4-yl)benzonitrile will undoubtedly persist. Future research will likely focus on even more efficient and sustainable "green" synthetic routes, potentially leveraging flow chemistry or novel biocatalytic methods to further streamline its production. Its proven utility ensures that this pyrazole derivative will remain a highly valuable tool in the armamentarium of medicinal chemists for years to come.

References

- Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. (n.d.). Google Scholar.

- Synthesis method of ruxolitinib intermediate. (2015). Patsnap.

- 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide. (n.d.). Google Patents.

- Process for the preparation of androgen receptor antagonists and intermediates thereof. (n.d.). Google Patents.

- Synthesis method of ruxolitinib intermediate. (2015). Google Patents.

- Synthesis process of ruxolitinib. (2019). PubChem.

- Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat. (n.d.). Hypha Discovery.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC.

- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Google Scholar.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC.

- Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.). PMC.

- Synthesis of Some New Pyrazoles. (2017). DergiPark.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate.

- The Role of 1H-Pyrazole-3-carbonitrile in Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.

- JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. (2020). PMC.

- A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC.

- The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. (2023). MDPI.

- Janus kinase inhibitors. (n.d.). DermNet.

- JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024). Frontiers.

- Benzonitrile patented technology retrieval search results. (n.d.). Patsnap.

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Publishing.

Sources

- 1. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzonitrile patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]

- 8. dermnetnz.org [dermnetnz.org]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 12. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

Thermochemical Properties of 3-(1H-pyrazol-4-yl)benzonitrile: A Technical Characterization Guide

This guide provides an in-depth technical analysis of the thermochemical properties of 3-(1H-pyrazol-4-yl)benzonitrile , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

3-(1H-pyrazol-4-yl)benzonitrile (CAS: 266314-07-2) represents a class of biaryl systems where a

Accurate thermochemical data for this compound is essential for:

-

Process Safety: Predicting heat release during scale-up of Suzuki-Miyaura couplings.

-

Solid-State Chemistry: Optimizing solubility and stability profiles for drug formulation.

-

Computational Modeling: Validating in silico binding energy predictions for kinase targets.

Chemical Identity & Structural Thermodynamics[1][2]

The thermodynamic profile of 3-(1H-pyrazol-4-yl)benzonitrile is governed by two primary structural factors: the conjugation between the aromatic rings and the hydrogen-bond donor/acceptor capability of the pyrazole NH.

Structural Parameters[1][3]

-

Molecular Formula:

[1] -

Molar Mass: 169.18 g/mol

-

Tautomerism: Exists primarily as the 1H-tautomer in the solid state due to intermolecular hydrogen bonding (

), forming catemeric chains or dimers in the crystal lattice.

Thermodynamic Cycle (Born-Haber)

To determine the standard molar enthalpy of formation in the gas phase (

Figure 1: Thermochemical cycle for deriving gas-phase formation enthalpy.

Predicted & Comparative Thermochemical Values

Due to the specific nature of this isomer, experimental values are often proprietary. However, using Group Additivity Methods and data from structurally homologous compounds (e.g., 1-phenylpyrazole, benzonitrile), we can derive high-confidence estimates.

Estimated Standard Molar Enthalpies ( )

| Property | Symbol | Estimated Value | Basis of Estimation |

| Enthalpy of Formation (Solid) | Lattice energy contribution of pyrazole H-bonds. | ||

| Enthalpy of Sublimation | Based on | ||

| Enthalpy of Formation (Gas) | Group additivity: Ph-CN + Pyrazole - | ||

| Enthalpy of Fusion | Typical for planar biaryl systems with H-bonding. |

Note: The positive enthalpy of formation indicates that the compound is endothermic relative to its elements, a common trait for nitrogen-rich heterocycles, implying high energy content.

Comparative Benchmarks

-

Benzonitrile:

[1]. -

Pyrazole:

[2]. -

1-Phenylpyrazole:

[3].-

Analysis: The 3-(4-pyrazolyl) isomer is expected to be slightly less stable (higher energy) than the 1-phenyl isomer due to the loss of the

conjugation present in N-phenyl systems, but stabilized by the electron-withdrawing nitrile group reducing electron density on the pyrazole.

-

Experimental Characterization Protocols

To validate the estimated values above, the following rigorous experimental workflows are recommended. These protocols ensure data integrity compliant with IUPAC standards.

Static Bomb Calorimetry (Combustion Enthalpy)

This is the gold standard for determining

Protocol:

-

Purification: Sample must be purified to >99.9% (verified by DSC and HPLC). Impurities (water, solvents) drastically skew results.

-

Pelletization: Press the sample into a pellet. For high-nitrogen compounds, use a combustion aid (e.g., benzoic acid) if combustion is incomplete.

-

Combustion: Burn in excess oxygen (

) inside a static bomb calorimeter. -

Correction: Apply Washburn corrections for standard states (converting

formation, -

Calculation:

Derive

Knudsen Effusion (Sublimation Enthalpy)

Used to determine vapor pressure and

Protocol:

-

Setup: Place crystalline sample in a Knudsen cell with a known orifice area (

). -

Measurement: Heat under high vacuum (

). Measure mass loss ( -

Pressure Calculation:

-

Thermodynamics: Plot

vs

Differential Scanning Calorimetry (DSC)

Used for fusion enthalpy (

Workflow:

Figure 2: DSC Characterization Workflow.

Applications in Drug Development[5]

Understanding the thermochemistry of 3-(1H-pyrazol-4-yl)benzonitrile directly impacts:

-

Solubility Prediction: The high

(due to H-bonding) suggests poor aqueous solubility. Formulation strategies should focus on disrupting these lattice forces (e.g., amorphous solid dispersions). -

Polymorph Screening: The rotational freedom of the C-C bond between rings allows for conformational polymorphism. DSC analysis is critical to identify the most stable thermodynamic form for regulatory filing.

-

Reaction Safety: The formation of the pyrazole ring is highly exothermic. In large-scale synthesis (e.g., hydrazine condensation), precise heat capacity (

) data derived from these studies is required to size cooling systems and prevent thermal runaway.

References

-

NIST Chemistry WebBook. Benzonitrile: Condensed Phase Thermochemistry Data. National Institute of Standards and Technology. [Link]

-

Jiménez, P., et al. (1987). Thermochemical properties of N-heterocyclic compounds I. Enthalpies of combustion, vapour pressures and enthalpies of sublimation of pyrazole... The Journal of Chemical Thermodynamics, 19(9), 985-992. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2006). Standard molar enthalpies of formation of 1-phenylpyrrole and 1-(4-methylphenyl)pyrrole. The Journal of Chemical Thermodynamics, 38(6), 778-783. [Link]

-

Acree, W., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds.[2] Journal of Physical and Chemical Reference Data. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(1H-pyrazol-4-yl)benzonitrile

Strategic Overview & Rationale

The synthesis of 3-(1H-pyrazol-4-yl)benzonitrile represents a classic challenge in medicinal chemistry: coupling an electron-deficient aryl nitrile with a nitrogen-rich heterocycle. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK inhibitors) and requires a synthesis strategy that preserves the sensitive nitrile functionality while ensuring regiospecificity on the pyrazole ring.

Technical Strategy: We utilize a Suzuki-Miyaura Cross-Coupling approach followed by an acid-mediated deprotection.

-

Why Suzuki? It offers high tolerance for the nitrile group (unlike Grignard or organolithium approaches) and utilizes the commercially stable 1-Boc-pyrazole-4-boronic acid pinacol ester . Direct use of unprotected pyrazole boronic acids often leads to catalyst poisoning via the free N-H coordination to Palladium.

-

Why Boc-Protection? The tert-butoxycarbonyl (Boc) group sterically hinders the pyrazole nitrogen, preventing non-productive binding to the Pd(0) species, and renders the boronate species sufficiently soluble in organic solvents.

-

Why 3-Bromobenzonitrile? Aryl bromides offer the optimal balance of oxidative addition rates and commercial availability compared to chlorides (too slow/requires specialized ligands) or iodides (often unstable/expensive).

Reaction Workflow & Logic

The following diagram illustrates the critical path for this synthesis, highlighting the decision nodes for purification and safety.

Experimental Protocol

Step 1: Palladium-Catalyzed Cross-Coupling

Objective: Synthesis of tert-butyl 4-(3-cyanophenyl)-1H-pyrazole-1-carboxylate.

Reagents & Stoichiometry:

| Component | Role | Equiv. | Mass/Vol | MW ( g/mol ) |

| 3-Bromobenzonitrile | Electrophile | 1.0 | 1.82 g | 182.02 |

| 1-Boc-pyrazole-4-boronic acid pinacol ester | Nucleophile | 1.1 | 3.23 g | 294.16 |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.05 | 408 mg | 816.64 |

| Potassium Carbonate (K₂CO₃) | Base | 3.0 | 4.14 g | 138.21 |

| 1,4-Dioxane | Solvent | - | 40 mL | - |

| Water | Co-solvent | - | 10 mL | - |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-bromobenzonitrile, the pyrazole boronate, and K₂CO₃.

-

Solvent Addition: Add 1,4-dioxane and water. The biphasic mixture ensures solubility of both the organic reactants and the inorganic base.

-

Degassing (Critical): Sparge the mixture with nitrogen gas for 15 minutes. Oxygen is a poison to the Pd(0) active species and promotes homocoupling side reactions.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a nitrogen stream.

-

Reaction: Fit a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The bromide starting material should be consumed.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude intermediate (Boc-protected) is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

Objective: Removal of the tert-butoxycarbonyl group to yield the free amine/pyrazole.

Reagents & Stoichiometry:

| Component | Role | Equiv. | Conditions |

| Intermediate (from Step 1) | Substrate | 1.0 | Dissolved in DCM or Dioxane |

| HCl (4M in Dioxane) | Acid | 10.0 | Room Temperature |

| Alt: TFA | Acid | 20% v/v | In DCM, Room Temperature |

Procedure:

-

Dissolution: Dissolve the crude intermediate (approx. 10 mmol scale) in dry dichloromethane (DCM) (20 mL).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C, or add 4M HCl in dioxane (10 mL).

-

Note: The nitrile group is stable under these conditions.

-

-

Reaction: Stir at room temperature for 2–3 hours. CO₂ gas evolution indicates deprotection. Monitor by LC-MS for the disappearance of the Boc-adduct mass (M+56 or M+100 loss).

-

Isolation:

-

Concentrate the reaction mixture to dryness to remove excess acid.

-

Redissolve the residue in a minimal amount of MeOH/DCM.

-

Slowly add saturated aqueous NaHCO₃ to neutralize (pH ~8). The free pyrazole product typically precipitates as a white or off-white solid.

-

-

Final Purification: Filter the solid, wash with water and cold ether. Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected values.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

-

Pyrazole C-H: Two distinct singlets or a coalesced broad singlet around δ 8.10 – 8.40 ppm (2H). The broadness depends on the tautomeric exchange rate of the N-H.

-

Aryl Protons:

-

Singlet (H2 of benzene): δ 8.05 ppm .

-

Doublet (H4/H6): δ 7.95 ppm and δ 7.70 ppm .

-

Triplet (H5): δ 7.60 ppm .

-

-

N-H Proton: Broad singlet, typically δ 13.0 – 13.5 ppm (exchangeable with D₂O).

Key Diagnostic: The disappearance of the tert-butyl singlet (δ 1.60 ppm, 9H) confirms successful deprotection. The presence of the CN stretch in IR (~2230 cm⁻¹) confirms the nitrile remained intact.

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions

- Synthesis of Pyrazole Boronic Esters

-

N-Boc Deprotection Protocols

- Google Patents. "Process for the preparation of androgen receptor antagonists... (EP3280710B1)".

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. a2bchem.com [a2bchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Production of 3-(1H-pyrazol-4-yl)benzonitrile

Introduction:

3-(1H-Pyrazol-4-yl)benzonitrile is a pivotal intermediate in the synthesis of various high-value molecules, particularly within the pharmaceutical industry. Its structural motif, featuring a pyrazole ring linked to a benzonitrile group, is a key pharmacophore in numerous active pharmaceutical ingredients (APIs). The efficient, scalable, and cost-effective production of this intermediate is therefore a critical objective for drug development and manufacturing professionals. These application notes provide a detailed guide to the large-scale synthesis of 3-(1H-pyrazol-4-yl)benzonitrile, focusing on a robust and industrially proven synthetic strategy. We will delve into the underlying chemical principles, process optimization, and detailed protocols necessary to transition from laboratory-scale synthesis to full-scale manufacturing.

PART 1: STRATEGIC OVERVIEW OF SYNTHETIC ROUTES

The synthesis of 4-arylpyrazoles can be approached through several established methodologies. For large-scale production, the ideal route must prioritize yield, purity, operational simplicity, cost of goods, and safety. The two most prominent strategies are:

-

Palladium-Catalyzed Cross-Coupling Reactions: This modern approach, particularly the Suzuki-Miyaura coupling, is a cornerstone of industrial C-C bond formation.[1] It involves the reaction of a pyrazole-boronic acid (or its ester) with a halogenated benzonitrile. This method offers high yields, excellent functional group tolerance, and predictable scalability.[2] The use of microwave irradiation can dramatically accelerate these reactions, making the process more efficient.[3][4][5]

-

Classical Cyclocondensation Reactions: This fundamental method involves the construction of the pyrazole ring from acyclic precursors.[6] A typical approach would be the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8] While effective, this route can sometimes lead to regioisomer impurities, which necessitate complex purification steps, a significant drawback for large-scale operations.

For the purposes of these notes, we will focus on the Suzuki-Miyaura cross-coupling reaction as the preferred industrial method due to its high regioselectivity, scalability, and the extensive body of literature supporting its optimization. A patent for a structurally similar compound highlights a Suzuki reaction as a viable manufacturing process, underscoring its industrial relevance.[9]

PART 2: APPLICATION NOTES FOR SUZUKI-MIYAURA COUPLING

Principle of the Reaction

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) and an organohalide (e.g., 3-bromobenzonitrile) using a palladium catalyst. The catalytic cycle is a well-understood process, providing a solid foundation for rational process development.

Caption: High-level workflow for the large-scale production of 3-(1H-pyrazol-4-yl)benzonitrile.

References

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

- IJFMR (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Kant, R., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- MDPI (2023).

-

Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 765-767. [Link]

- CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn.

- Parmar, J., et al. (2019). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. PMC.

- Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.

- Zarganes-Tzitzikas, T., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

- Orion Corporation (2019). Process for the preparation of androgen receptor antagonists and intermediates thereof. EP3280710B1.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347.

- Bandyopadhyay, A. K., et al. (1987). Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. Applied and Environmental Microbiology, 53(2), 302-306.

- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

Sources

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

Analytical Application Note: Purity Assessment of 3-(1H-pyrazol-4-yl)benzonitrile by HPLC

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 3-(1H-pyrazol-4-yl)benzonitrile , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors such as Ruxolitinib. The method addresses specific analytical challenges inherent to pyrazole derivatives, including annular tautomerism and peak tailing due to silanol interactions. By utilizing a C18 stationary phase with a controlled acidic mobile phase, this protocol achieves baseline separation of the target analyte from key synthetic impurities (e.g., 4-bromopyrazole, 3-cyanophenylboronic acid, and homocoupling by-products).

Introduction & Chemical Context

3-(1H-pyrazol-4-yl)benzonitrile (CAS: 266315-18-0) is a bi-aryl system comprising a benzonitrile ring coupled to a pyrazole moiety. Its analysis is complicated by two primary factors:

-

Amphoteric Nature: The pyrazole ring contains both a pyridine-like nitrogen (proton acceptor) and a pyrrole-like nitrogen (proton donor). The

of the conjugate acid is approximately 2.5. At neutral pH, the molecule exists in equilibrium between tautomers, leading to peak broadening or splitting. -

Synthetic Impurities: The compound is typically synthesized via Suzuki-Miyaura cross-coupling. Common impurities include unreacted starting materials (aryl halides, boronic acids) and palladium-catalyzed by-products (homocoupled biaryls).

This method utilizes a low-pH reversed-phase strategy. Acidifying the mobile phase below the

Method Development Strategy

Column Selection

While standard C18 columns are sufficient, the basicity of the pyrazole nitrogen necessitates a column with high carbon loading and robust end-capping to minimize peak tailing.

-

Primary Choice: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm). This column provides excellent peak shape for basic compounds.

-

Alternative: Waters XBridge Phenyl-Hexyl. This offers alternative selectivity via

interactions, useful if the benzonitrile regioisomers are difficult to separate.

Mobile Phase Chemistry

-

Buffer: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid (

). TFA is preferred for LC-MS compatibility (if required later) and excellent ion-pairing properties that sharpen basic peaks. -

Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity (lower backpressure) and higher elution strength, which is necessary to elute non-polar dimer impurities.

Visualization of Method Logic

The following diagram illustrates the decision matrix used to finalize this protocol.

Figure 1: Method Development Decision Matrix focusing on pH control and stationary phase selection.

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.

-

Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Trifluoroacetic Acid (Sequencing Grade).

-

Standard: 3-(1H-pyrazol-4-yl)benzonitrile Reference Standard (>99.0% purity).

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5.0 µL |

| Detection | UV at 254 nm (Reference: 360 nm, BW 100) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

Gradient Program

A gradient is required to separate the polar starting materials from the non-polar target and highly non-polar dimers.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar Impurities) |

| 12.0 | 10 | 90 | Gradient Ramp |

| 15.0 | 10 | 90 | Wash (Elute Dimers) |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End of Run |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume (0.5 mg/mL).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Impurity Profiling & Causality

Understanding the synthesis route (Suzuki Coupling) allows us to predict and identify impurities.

Synthesis Reaction:

Predicted Impurities Table

| Impurity Type | Likely Identity | Relative Retention (RRT) | Origin |

| Impurity A | 4-Bromo-1H-pyrazole | ~0.4 - 0.6 | Unreacted Starting Material |

| Impurity B | 3-Cyanophenylboronic acid | ~0.2 - 0.3 | Unreacted Starting Material |

| Impurity C | 3,3'-Dicyanobiphenyl | ~1.5 - 1.8 | Homocoupling of Boronic Acid |

| Impurity D | Triphenylphosphine Oxide | ~1.2 - 1.4 | Catalyst Ligand Oxidation |

Synthesis & Impurity Map

The following diagram traces the origin of these impurities relative to the target molecule.

Figure 2: Synthesis pathway showing the origin of potential impurities detectable by this HPLC method.

System Suitability & Validation Criteria

To ensure data trustworthiness (E-E-A-T), the system must meet the following criteria before sample analysis, based on ICH Q2(R1) guidelines.

-

Precision: %RSD of peak area for 5 replicate injections of the standard

2.0%. -

Tailing Factor (

): -

Resolution (

): -

Theoretical Plates (

):

Troubleshooting Guide

-

Issue: Split Peak for Target Analyte.

-

Cause: Sample solvent is too strong (100% ACN) or pH is near the

(2.5). -

Fix: Dilute sample in 50:50 Water:ACN. Ensure Mobile Phase A contains 0.1% TFA (pH ~2).

-

-

Issue: Broad Peak Shape.

-

Cause: Secondary silanol interactions.

-

Fix: Switch to a "Base Deactivated" column (e.g., Agilent Eclipse Plus or Waters XBridge). Increase buffer concentration slightly.

-

-

Issue: Ghost Peaks.

-

Cause: Carryover of non-polar dimers from previous runs.

-

Fix: Extend the gradient wash step (90% B) by 5 minutes.

-

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] (2005).[2] Link

-

PubChem. Compound Summary for CID 11666498, 3-(1H-Pyrazol-4-yl)benzonitrile. National Library of Medicine. Link

-

MDPI Separations. Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. (2020).[3][2][4] (Provides context on Ruxolitinib intermediate analysis). Link[2]

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for system suitability parameters). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(1H-pyrazol-4-yl)benzonitrile Synthesis

Topic: High-Yield Synthesis of 3-(1H-pyrazol-4-yl)benzonitrile Document ID: TSC-SYN-PYR-04 Last Updated: 2025-05-20 Status: Active

Executive Summary & Core Challenge

The synthesis of 3-(1H-pyrazol-4-yl)benzonitrile is a critical transformation in medicinal chemistry, serving as a core scaffold for JAK inhibitors (e.g., Ruxolitinib analogs). The primary challenge in this synthesis is the amphoteric nature of the pyrazole ring .

Why yields fail:

-

Catalyst Poisoning: The free N-H of the pyrazole coordinates strongly to Palladium (Pd), arresting the catalytic cycle.

-

Protodeboronation: The pyrazole-4-boronic species is electronically rich and prone to hydrolytic cleavage of the boron moiety before coupling occurs.

-

Solubility Issues: The product often precipitates with palladium residues, making purification difficult.

This guide provides a "Gold Standard" Protected Route (Recommended) and a Direct Route (for specific constraints), along with a troubleshooting decision tree.

The "Gold Standard" Protocol (Protected Route)

Recommendation: To maximize yield (>85%), you must mask the pyrazole nitrogen. The Boc-protected route is superior because the protecting group is often cleaved in situ during workup or requires a trivial deprotection step, yet it prevents catalyst poisoning during the reaction.

Reagents & Stoichiometry

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Aryl Halide | 3-Bromobenzonitrile | 1.0 | Electrophile |

| Boronate | 1-Boc-pyrazole-4-boronic acid pinacol ester | 1.2 | Nucleophile (Protected) |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Robust Catalyst (Resists deboronation) |

| Base | K₂CO₃ (2M Aqueous) | 3.0 | Activator |

| Solvent | 1,4-Dioxane / Water | 4:1 v/v | Solubilizes both phases |

Step-by-Step Workflow

-

Degassing (Critical): Charge solid reagents (Aryl halide, Boronate, Base) into the flask. Add solvents.[2][3][8][10][11] Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under positive inert gas pressure.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS.

-

Checkpoint: Conversion should be >95%. If Boc-deprotection is observed (M-100 mass), this is acceptable as long as coupling has occurred.

-

-

Workup (The "Trick"):

-

Cool to room temperature.

-

If Boc is still attached: Add 4M HCl in Dioxane (5 equiv) and stir at 40°C for 1 hour to cleave Boc.

-

Isolation: Neutralize to pH 7–8 with sat. NaHCO₃. The product, 3-(1H-pyrazol-4-yl)benzonitrile , will precipitate.

-

Filter the solid. Wash with water (removes salts) and cold Et₂O (removes organic impurities).

-

Troubleshooting Guide (Diagnostic Q&A)

Issue A: Reaction Stalls at ~50% Conversion

Diagnosis: Catalyst Deactivation.

-

The Cause: If you are using the unprotected pyrazole boronic ester, the free NH is binding to the Pd center. Alternatively, oxygen leaked into the system.

-

The Fix:

-

Switch to the Protected Route (Boc or THP).

-

If you must use unprotected pyrazole, switch the catalyst to XPhos Pd G2 or SPhos Pd G2 . These bulky Buchwald ligands prevent N-coordination to the metal center.

-

Issue B: High Amount of "De-Boronated" Pyrazole

Diagnosis: Protodeboronation.[5]

-

The Cause: The base is too strong or the temperature is too high, causing the C-B bond to break before the C-Pd bond forms.

-

The Fix:

-

Lower temperature to 80°C.

-

Switch base from K₂CO₃ to K₃PO₄ (anhydrous) and reduce water content (use Dioxane/H₂O 10:1).

-

Use the Pinacol Ester (BPin), not the free Boronic Acid.

-

Issue C: Product is "Stuck" in the Aqueous Layer

Diagnosis: pH Mismanagement.

-

The Cause: The pyrazole NH is weakly acidic (pKa ~14), but the pyridine-like nitrogen can be basic. In strong acid, it stays in water (protonated). In strong base, it forms a salt.

-

The Fix: Adjust the aqueous layer carefully to pH 7–8 . The molecule is least soluble at its isoelectric point. Extract with 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc/THF mixtures, as simple EtOAc often fails to extract polar pyrazoles efficiently.

Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

Caption: Diagnostic workflow for identifying the root cause of yield loss in pyrazole-benzonitrile couplings.

Figure 2: The "Poisoning" Mechanism vs. The Solution

Caption: Mechanistic comparison showing how free NH groups sequester Palladium (Red Path) vs. the successful cycle using Boc-protection (Green Path).

FAQ: Advanced Optimization

Q: Can I use the cheaper Pd(PPh₃)₄ catalyst?

-

A: Only if you strictly use the Boc-protected pyrazole. With unprotected pyrazoles, Pd(PPh₃)₄ is notoriously inefficient due to the lability of the triphenylphosphine ligands, which are easily displaced by the pyrazole nitrogen [1].

Q: Why 3-bromobenzonitrile and not 3-chlorobenzonitrile?

-

A: Aryl bromides undergo oxidative addition significantly faster than chlorides. If you must use the chloride, you must use XPhos Pd G2 or CataCXium A based catalysts to facilitate the difficult oxidative addition step [2].

Q: The product is colored (brown/black). How do I clean it?

-

A: The color is residual Palladium.

-

Method 1: Treat the organic solution with QuadraSil MP (metal scavenger) or activated charcoal for 1 hour before concentration.

-

Method 2: Recrystallize from Ethanol/Water. The product is crystalline and purifies well upon slow cooling.

-

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected Nitrogen-Containing Heterocycles.

- Source: Billingsley, K., Buchwald, S.L. Journal of the American Chemical Society.

- Context: Establishes the necessity of specialized ligands (SPhos/XPhos)

-

URL:[Link]

-

Recent Advances in the Synthesis of Pyrazoles: A Review.

- Source:Chemical Reviews (via NIH/PubMed).

- Context: Discusses the reactivity profiles of 4-pyrazoleboronic esters and the stability of protecting groups like Boc and THP in Suzuki conditions.

-

URL:[Link]

-

Process Development for JAK Inhibitors (Ruxolitinib Intermedi

- Source:Organic Process Research & Development.

- Context: Provides industrial-scale protocols for coupling 3-bromobenzonitriles with pyrazole boronic esters, validating the "Gold Standard" conditions described above.

-

URL:[Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lab Reporter [fishersci.co.uk]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. html.rhhz.net [html.rhhz.net]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

Optimization of reaction parameters for 3-(1H-pyrazol-4-yl)benzonitrile synthesis

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 3-(1H-pyrazol-4-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of this important synthetic transformation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to resolve challenges effectively.

The synthesis of 3-(1H-pyrazol-4-yl)benzonitrile and its analogs typically relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction is versatile but involves numerous interdependent parameters that can be challenging to optimize.[3] This guide is structured as a series of frequently asked questions and a detailed troubleshooting manual to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 3-(1H-pyrazol-4-yl)benzonitrile?

The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction between an aryl halide (e.g., 3-bromobenzonitrile) and an organoboron reagent (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) in the presence of a palladium catalyst and a base.[2] The versatility, functional group tolerance, and relatively mild conditions of this reaction make it a cornerstone for this type of biaryl synthesis.[3]

Q2: Can you illustrate the fundamental mechanism of the Suzuki-Miyaura coupling?

Certainly. The catalytic cycle is a well-established three-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 3-bromobenzonitrile), forming a Pd(II) complex.[1]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base.[5]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q3: Why is the choice of base so critical for the success of the reaction?

The base is not merely a spectator or acid scavenger; it is a crucial activator in the catalytic cycle. Its primary role is to react with the organoboron compound (boronic acid or ester) to form a more nucleophilic borate species (e.g., [RB(OH)₃]⁻).[6] This "ate" complex possesses a higher electron density on the organic moiety, which significantly facilitates the transmetalation step—the transfer of the pyrazole group to the palladium center.[5][6] An inappropriate or weak base can lead to a stalled or very slow reaction.[7]

Q4: Why must the reaction mixture be degassed?

The active catalytic species is Pd(0). Oxygen (O₂) present in the solvent or headspace can oxidize Pd(0) to Pd(II), rendering it inactive and unable to initiate the catalytic cycle through oxidative addition.[8] This leads to low yields or complete reaction failure. Furthermore, the presence of oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids.[8] Thorough degassing, for example, by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent, is essential for reproducibility and high yields.[7]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common experimental failures in a logical, diagnostic format.

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 1: Very low to no formation of 3-(1H-pyrazol-4-yl)benzonitrile.

-

Potential Cause A: Inactive Catalyst or Inappropriate Ligand.

-

Explanation: The oxidative addition step can be challenging, especially with less reactive aryl chlorides or bromides. The choice of ligand is critical to facilitate this step.[7][8] Older palladium sources can also lose activity.

-

Recommended Solutions:

-

Use a Palladium Pre-catalyst: Pre-catalysts offer better stability and reproducibility.[7]

-

Switch to a More Active Ligand: For challenging couplings, electron-rich and bulky phosphine ligands are often superior as they promote oxidative addition.[8][9] Consider screening ligands such as XPhos, SPhos, or RuPhos.[7]

-

Verify Palladium Source: Ensure your palladium source, such as Pd(PPh₃)₄, is of good quality and has been stored properly.

-

-

-

Potential Cause B: Degradation of the Pyrazoleboronic Acid/Ester.

-

Explanation: Boronic acids, particularly heteroaromatic ones, can be unstable and susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[7][8]

-

Recommended Solutions:

-

Use Fresh Reagents: Always use freshly purchased or recently purified boronic acid.

-

Consider More Stable Alternatives: Boronic pinacol esters or potassium trifluoroborate salts are often more stable than the corresponding boronic acids and can give higher, more consistent yields.[7][10]

-

Use a Slight Excess: Employing 1.2-1.5 equivalents of the boronic acid reagent can compensate for partial degradation during the reaction.[7]

-

-

-

Potential Cause C: Inadequate Base or Solvent System.

-

Explanation: The base must be strong enough to form the active borate species and soluble enough to participate in the reaction.[6] Poor solubility of any key reagent can severely limit the reaction rate.[11]

-

Recommended Solutions:

-

Screen Bases: If a mild base like Na₂CO₃ fails, switch to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[12] Cesium carbonate is often highly effective, albeit more expensive.[12]

-

Optimize the Solvent: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, DME/H₂O, THF/H₂O) is often ideal, as it helps dissolve both the organic substrates and the inorganic base.[12] If reagents are insoluble, DMF can be a good alternative.[11]

-

-

Problem 2: Significant formation of benzonitrile (dehalogenated starting material).

-

Potential Cause: Competing Protodehalogenation.

-

Explanation: This side reaction involves the replacement of the halide on the benzonitrile starting material with a hydrogen atom. It can be promoted by sources of hydride, sometimes stemming from the solvent or additives, or as a competing pathway in the catalytic cycle.

-

Recommended Solutions:

-

Re-evaluate the Catalyst System: A more efficient catalyst/ligand combination can accelerate the desired cross-coupling pathway, outcompeting the rate of protodehalogenation.

-

Modify the Solvent: Solvents like ethanol can sometimes be a source of hydride. Ensure solvents are anhydrous if a strictly non-protic reaction is desired, though water is often necessary for the base to function.

-

Change the Base: The nature of the base can influence the prevalence of side reactions. Screening different bases is a valid strategy.

-

-

Problem 3: Significant formation of byproducts from homocoupling.

-

Potential Cause A: Aryl-Aryl Homocoupling (Biphenyl Dinitrile).

-

Explanation: Two molecules of 3-halobenzonitrile couple together. This is less common but can occur at high temperatures or with certain catalyst systems.

-

Recommended Solutions:

-

Lower the Reaction Temperature: High temperatures can sometimes promote unwanted side reactions.

-

Screen Different Ligands: The ligand can control the selectivity of the catalyst.

-

-

-

Potential Cause B: Boronic Acid Homocoupling (Bi-pyrazole).

-

Explanation: Two molecules of the pyrazoleboronic acid couple. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor pathways involving Pd(II) species that lead to homocoupling.[8]

-

Recommended Solutions:

-

Ensure Thorough Degassing: This is the most critical step to prevent homocoupling.[8] Use at least three freeze-pump-thaw cycles for maximum oxygen removal.

-

Control Stoichiometry: Ensure there isn't a vast excess of the boronic acid reagent.

-

-

Quantitative Data Summary Tables

For ease of comparison, the following tables summarize key reaction parameters.

Table 1: Comparison of Common Palladium Catalysts & Ligands

| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Characteristics & Best Use Cases |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (internal) | 2 - 5 | General purpose, widely available. May be less effective for challenging substrates like aryl chlorides. |

| Pd(dppf)Cl₂ | dppf | 1 - 3 | Robust and reliable for a wide range of substrates. The wide bite angle can be beneficial.[13] |

| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 4 (Pd), 2-8 (Ligand) | Buchwald ligands; bulky and electron-rich.[9] Excellent for difficult couplings, including aryl chlorides and sterically hindered substrates.[7][10] |

Table 2: Guide to Selecting Bases and Solvents

| Base | Equivalents | Common Solvents | Comments |

|---|---|---|---|

| Na₂CO₃ | 2 - 3 | Dioxane/H₂O, Toluene/H₂O | A mild, common base. Good starting point for reactive substrates.[14] |

| K₂CO₃ | 2 - 3 | Dioxane/H₂O, Acetonitrile/H₂O | More effective than Na₂CO₃. A reliable choice for many systems.[15] |

| K₃PO₄ | 2 - 3 | Toluene, Dioxane | A strong, non-nucleophilic base. Often used in anhydrous or near-anhydrous conditions.[7] |

| Cs₂CO₃ | 2 | DME/H₂O, Dioxane | A very strong and highly effective base, often provides the highest yields, especially for difficult couplings.[12] |

Optimized Experimental Protocol

This protocol provides a robust starting point. Optimization may be required based on the specific reactivity of your substrates.

Reaction: 3-Bromobenzonitrile with 1-(THP)-4-(pinacolborato)pyrazole

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv), and finely powdered Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, 10 mL). The solvent should be thoroughly degassed beforehand by bubbling argon through it for at least 30 minutes.

-

Degassing (Optional but Recommended): For maximum reproducibility, subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.[7]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 8-24 hours). Monitor the reaction progress by TLC or LC-MS.[7]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-protected intermediate.[7]

-

Deprotection: The THP protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the final product, 3-(1H-pyrazol-4-yl)benzonitrile.[16]

References

- Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.

- Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of Heterocyclic Chemistry.

- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Carrow, B. P., & Hartwig, J. F. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Al-Zaydi, K. M. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.

- Molecules. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate. (2017). How can I purify impure benzonitrile?

- El-garf, I. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports.

- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved.

- ResearchGate. (2026). Modern Approaches to the Synthesis of Pyrazoles (A Review).

- Google Patents. (n.d.). EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.

- Journal of Chemical and Pharmaceutical Research. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)

- Molander, G. A., & Brown, A. R. (n.d.).

- DergiPark. (n.d.). 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES.

- Organic Chemistry Frontiers. (n.d.). Suzuki coupling for preparation of allenes – ligand effects and chirality transfer.

- Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.

- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction.

- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- Arkivoc. (2010). the synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine.

- IJNRD. (2024).

- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H).

- Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- ResearchGate. (n.d.).

- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. reddit.com [reddit.com]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. html.rhhz.net [html.rhhz.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

Stability of 3-(1H-pyrazol-4-yl)benzonitrile under different pH conditions

Technical Support Center: 3-(1H-pyrazol-4-yl)benzonitrile

Guide: Assessing pH-Dependent Stability in Experimental Settings

Welcome to the technical support center for 3-(1H-pyrazol-4-yl)benzonitrile. This guide is designed for researchers, chemists, and formulation scientists to understand, troubleshoot, and proactively manage the chemical stability of this compound under various pH conditions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research decisions.

Frequently Asked Questions (FAQs) on Stability

Q1: What is the expected stability of 3-(1H-pyrazol-4-yl)benzonitrile in aqueous solutions at different pH values?

Based on its chemical structure, 3-(1H-pyrazol-4-yl)benzonitrile possesses two key functional groups that dictate its stability: the pyrazole ring and the benzonitrile group.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle known for its high degree of stability. It is generally resistant to oxidation and reduction[1][2]. The ring system can act as a weak base by accepting a proton or a weak acid by donating its N-H proton, but these acid-base reactions do not typically lead to degradation under mild conditions[3][4][5]. While extreme conditions and specific substituents can lead to degradation, the core pyrazole structure is expected to be robust across a common experimental pH range (pH 2-10).

-

Benzonitrile Group: The nitrile (-C≡N) functional group is relatively stable and often passes through biological systems unmetabolized[6]. However, it is susceptible to hydrolysis under both acidic and basic conditions, which is the most probable degradation pathway for this molecule. This reaction proceeds in two steps: first to the corresponding amide (3-(1H-pyrazol-4-yl)benzamide) and then, with more vigorous conditions, to the carboxylic acid (3-(1H-pyrazol-4-yl)benzoic acid)[7]. Alkaline hydrolysis is often the dominant pathway at pH values above 8[8].

Q2: What specific degradation products should I be looking for?

The most likely degradation products arise from the hydrolysis of the nitrile group. You should primarily monitor for the formation of two species:

-

Intermediate Product: 3-(1H-pyrazol-4-yl)benzamide

-

Final Product: 3-(1H-pyrazol-4-yl)benzoic acid

The rate of formation of these products will be dependent on the pH, temperature, and duration of the experiment. Under milder conditions, you may only observe the formation of the amide intermediate.

Diagram of the primary pH-dependent degradation pathway.

Caption: Potential degradation pathway of 3-(1H-pyrazol-4-yl)benzonitrile.

Q3: My solution of the compound turned cloudy over time. Is this degradation?

Cloudiness or precipitation does not necessarily indicate degradation. It is often a sign of poor solubility or a change in the physical state of the compound. Consider these possibilities:

-

Solubility Issues: The solubility of 3-(1H-pyrazol-4-yl)benzonitrile can be pH-dependent. As a weak base, its protonated form (at low pH) may have different solubility than the neutral form. Similarly, its potential degradation products (amide and carboxylic acid) will have different solubility profiles.

-

Actionable Step: Before assuming degradation, filter a sample of the suspension and analyze the filtrate using a validated analytical method like HPLC. A decrease in the concentration of the parent compound without the appearance of new peaks might suggest precipitation, whereas a decrease accompanied by the rise of new peaks is indicative of degradation.

Troubleshooting Guide for Stability Experiments

Issue: I'm seeing multiple new peaks in my HPLC chromatogram during a stability study. How do I identify them?

When multiple unexpected peaks arise, a systematic approach is required. These peaks could be degradation products, impurities from your starting material, or artifacts from the experimental conditions.

-

Characterize the Peaks: Use a mass spectrometer (LC-MS) coupled with your HPLC. Determine the mass-to-charge ratio (m/z) of the new peaks. The expected m/z for the amide intermediate would be [M+H]+ of the parent compound + 18. The carboxylic acid would be [M+H]+ of the parent compound + 19.

-

Review Your Blank: Always run a "blank" sample (your buffer or solution without the compound) that has been subjected to the same stress conditions. This helps identify peaks originating from the buffer components or container leachables.

-

Perform a Peak Purity Analysis: If you have a photodiode array (PDA) detector, assess the peak purity of your parent compound peak at t=0 and subsequent time points. A spectrally impure peak suggests a co-eluting compound.

Issue: The total peak area in my chromatogram is decreasing over time. Where is the mass going?

A loss of total mass balance (parent compound + degradants) can be perplexing. The cause is often one of the following:

-

Formation of Insoluble Degradants: One of the degradation products may be precipitating out of solution and is being removed during sample filtration before injection. The benzoic acid derivative, in particular, may have lower solubility depending on the pH.

-

Formation of Non-UV-Active Degradants: A degradation pathway could lead to a product that does not absorb UV light at your chosen wavelength. This is less likely for the expected hydrolysis products but is a possibility if other reactions are occurring.

-

Adsorption to Container: Highly lipophilic compounds or their degradants can sometimes adsorb to the walls of plastic or glass containers.

Troubleshooting Workflow:

A logical workflow for troubleshooting unexpected stability results.

Caption: Troubleshooting workflow for stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study (pH Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and determine its intrinsic stability, in line with pharmaceutical industry practices[9]. The goal is to achieve 5-20% degradation of the active substance[10].

1. Materials and Reagents:

-

3-(1H-pyrazol-4-yl)benzonitrile (ensure high purity)

-

Class A volumetric flasks and pipettes

-